Fgfr3-IN-3
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Overview
Description
Fgfr3-IN-3 is a small molecule inhibitor targeting the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in several cancers, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity towards FGFR3. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, solvent selection, and purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fgfr3-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Fgfr3-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationships of FGFR3 inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers with FGFR3 dysregulation, including bladder cancer and multiple myeloma. .
Industry: Utilized in the development of diagnostic assays and screening platforms for FGFR3-related diseases.
Mechanism of Action
Fgfr3-IN-3 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules and disrupts the FGFR3-mediated signaling pathways. The inhibition of FGFR3 activity leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth .
Comparison with Similar Compounds
Fgfr3-IN-3 is compared with other FGFR3 inhibitors based on its binding affinity, selectivity, and pharmacokinetic properties. Similar compounds include:
Erdafitinib: An FDA-approved FGFR inhibitor used for the treatment of urothelial carcinoma.
Infigratinib: Another FGFR inhibitor with high selectivity for FGFR1-3, used in the treatment of cholangiocarcinoma.
Pemigatinib: A selective FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma with FGFR2 fusions.
This compound is unique in its high specificity for FGFR3, making it a valuable tool for studying FGFR3-specific signaling pathways and developing targeted therapies for FGFR3-driven cancers .
Properties
Molecular Formula |
C38H49N9O6S |
---|---|
Molecular Weight |
759.9 g/mol |
IUPAC Name |
N-[4-[2-(ethylsulfamoyl)anilino]-2-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-5-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C38H49N9O6S/c1-6-40-54(49,50)35-10-8-7-9-31(35)42-36-32(43-37(48)26-21-29(51-3)24-30(22-26)52-4)25-39-38(44-36)41-27-11-12-33(34(23-27)53-5)47-15-13-28(14-16-47)46-19-17-45(2)18-20-46/h7-12,21-25,28,40H,6,13-20H2,1-5H3,(H,43,48)(H2,39,41,42,44) |
InChI Key |
UQNRMYUOJMQZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2NC(=O)C3=CC(=CC(=C3)OC)OC)NC4=CC(=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC |
Origin of Product |
United States |
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